![molecular formula C36H35N3O B2424096 2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile CAS No. 685107-72-6](/img/structure/B2424096.png)
2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
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Description
2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C36H35N3O and its molecular weight is 525.696. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One study describes the synthesis of a new derivative of 1,2-dihydropyridine-3-carbonitrile, focusing on its application as a corrosion inhibitor. This compound showed significant inhibition performance, demonstrating an 83% rate at the highest concentration used in mild steel corrosion experiments in acidic media, supported by weight loss measurements and scanning electron microscopy (SEM) (Ibraheem, 2019).
Monitoring Photopolymerization Processes
Another research focus is on derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile used as fluorescent molecular sensors for monitoring photopolymerization processes. These compounds outperform commercially available probes in sensitivity and have been found to accelerate the cationic photopolymerization process, suggesting their dual role as sensors and co-initiators in photopolymerization (Ortyl et al., 2019).
Structural Analysis Through X-ray Crystallography
The structural analysis of related compounds through X-ray crystallography reveals detailed insights into their molecular configuration, demonstrating the importance of such studies in understanding the properties and potential applications of these compounds in various scientific domains (Ganapathy et al., 2015).
Synthesis and Characterization for Biological Activity
Research on synthesizing new biologically active scaffolds based on pyrrolo[2,3-b]pyridine and related structures highlights the ongoing efforts to explore these compounds' therapeutic and biological activity potentials. Such studies contribute to the broader search for new compounds with potential application in medicine and biology (Sroor, 2019).
properties
IUPAC Name |
2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O/c1-4-5-6-7-8-14-26-17-19-27(20-18-26)32-30(23-37)31(21-22-38-34-24(2)12-11-13-25(34)3)39-35-28-15-9-10-16-29(28)36(40)33(32)35/h9-13,15-22,38H,4-8,14H2,1-3H3/b22-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHWFROQOXZMEV-QURGRASLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C=CNC4=C(C=CC=C4C)C)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)/C=C/NC4=C(C=CC=C4C)C)C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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